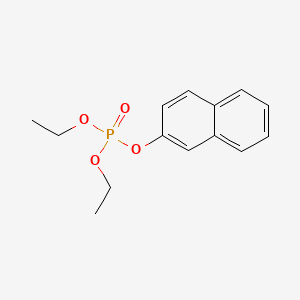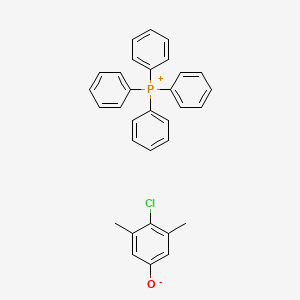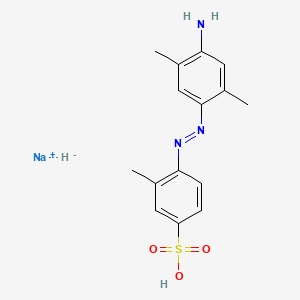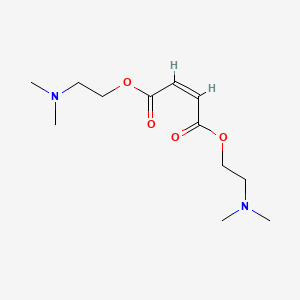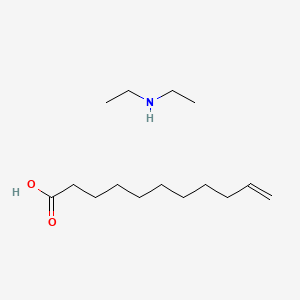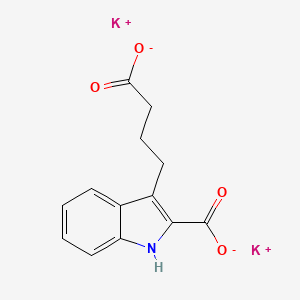
Dipotassium 2-carboxylato-1H-indole-3-butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-carboxylato-1H-indole-3-butyrate is a heterocyclic organic compound with the molecular formula C₁₃H₁₃NO₄·2K. It is known for its unique structure, which includes an indole moiety, a carboxylate group, and a butyrate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-carboxylato-1H-indole-3-butyrate typically involves the reaction of indole derivatives with appropriate carboxylate and butyrate precursors. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2-carboxylato-1H-indole-3-butyrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.
Substitution: The indole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
Dipotassium 2-carboxylato-1H-indole-3-butyrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dipotassium 2-carboxylato-1H-indole-3-butyrate involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylate and butyrate groups may also contribute to the compound’s overall reactivity and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but differs in the carboxylate group and overall structure.
Indole-3-butyric acid: Similar in having the indole and butyrate components but lacks the carboxylate group.
Indole-3-acetic acid: Another indole derivative with different functional groups and biological activities.
Uniqueness
Dipotassium 2-carboxylato-1H-indole-3-butyrate is unique due to its specific combination of the indole moiety, carboxylate group, and butyrate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
94094-74-3 |
|---|---|
Fórmula molecular |
C13H11K2NO4 |
Peso molecular |
323.43 g/mol |
Nombre IUPAC |
dipotassium;3-(3-carboxylatopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO4.2K/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18;;/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Clave InChI |
RGHBVLXJSKFBSI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C(=O)[O-])CCCC(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


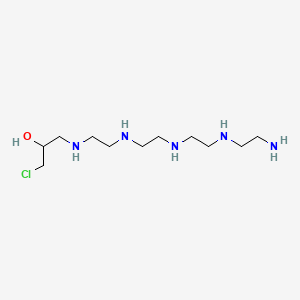
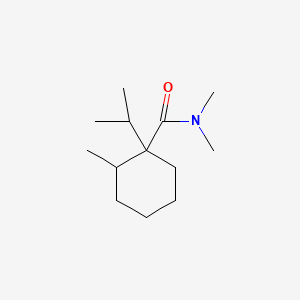
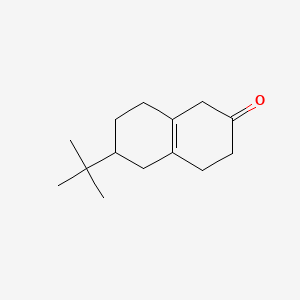

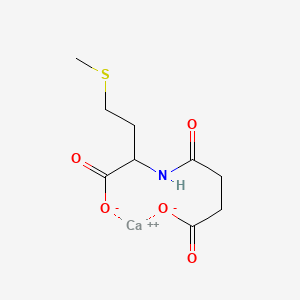
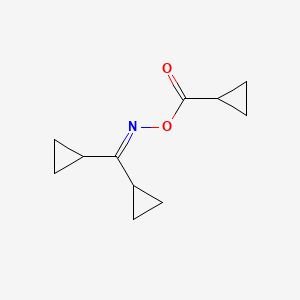
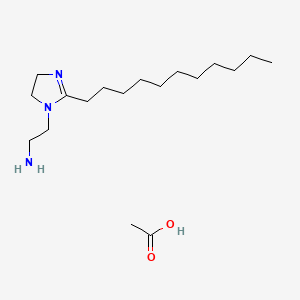
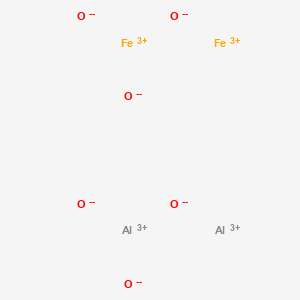
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
